molecular formula C42H43F18N2P B2639844 CID 137965355 CAS No. 2319601-73-3

CID 137965355

Cat. No.: B2639844
CAS No.: 2319601-73-3
M. Wt: 948.765
InChI Key: JQBDQMBIGBRPPN-UHFFFAOYSA-N
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Description

Key characteristics include:

  • Physicochemical Properties: Gas chromatography-mass spectrometry (GC-MS) data (Figure 1(B)) reveal a complex ion chromatogram, suggesting multiple volatile components or isomers. Vacuum distillation fractions (Figure 1(C)) indicate variability in boiling points and polarity, which may correlate with functional group modifications .
  • Mass Spectral Data: The mass spectrum (Figure 1(D)) provides molecular ion peaks and fragmentation patterns, critical for confirming molecular weight and structural motifs .

Properties

InChI

InChI=1S/C36H43N2.C6F18P/c1-34(2)24-26(15-13-21-32-35(3,4)28-17-9-11-19-30(28)37(32)7)23-27(25-34)16-14-22-33-36(5,6)29-18-10-12-20-31(29)38(33)8;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h9-23H,24-25H2,1-8H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDQMBIGBRPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=CC=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C1)C=CC=C4C(C5=CC=CC=C5N4C)(C)C)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C/C(=C/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)/C1)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H43F18N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of CID 137965355 involves several steps. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction with an aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce the final compound . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CID 137965355 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 137965355 has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 137965355 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 137965355 belongs to a class of bioactive compounds with structural analogs in natural products. Below is a comparative analysis with oscillatoxin derivatives () and other functionally related compounds:

Table 1: Structural and Functional Comparison

Compound (CID) Molecular Formula Key Structural Features Biological/Functional Notes Source
This compound Not provided Backbone with cyclic ethers, methyl groups Analyzed via GC-MS and vacuum distillation
Oscillatoxin D (101283546) C₂₆H₃₈O₇ Macrocyclic lactone, hydroxyl groups Marine-derived cytotoxin
30-Methyl-Oscillatoxin D (185389) C₂₇H₄₀O₇ Methylated side chain Enhanced lipophilicity vs. parent
Oscillatoxin E (156582093) C₂₅H₃₆O₇ Shorter carbon chain Reduced membrane permeability

Key Findings :

Structural Divergence :

  • This compound shares a macrocyclic framework with oscillatoxins but differs in substituents (e.g., methyl groups vs. hydroxyls in oscillatoxin D). These modifications influence solubility and bioactivity .
  • Unlike 30-methyl-oscillatoxin D (CID 185389), this compound lacks side-chain methylation, suggesting lower metabolic stability .

Functional Implications: Oscillatoxin derivatives exhibit cytotoxic effects via ion channel modulation, while this compound’s bioactivity remains uncharacterized in the evidence.

Analytical Techniques :

  • This compound was characterized using vacuum distillation and GC-MS, whereas oscillatoxins are typically studied via NMR and LC-MS due to their lower volatility .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 137965355?

  • Methodological Guidance : Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your inquiry. For example: "How does this compound affect [specific biological pathway] in [cell type/organism] compared to [control/alternative compound] over [timeframe]?" Ensure the question is measurable, avoids vagueness, and addresses a knowledge gap identified in literature reviews .
  • Avoiding Pitfalls : Test the question’s feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, assess resource availability and ethical compliance if involving human/animal models .

Q. What are best practices for designing experiments involving this compound?

  • Experimental Design : Define independent variables (e.g., dosage, exposure time) and dependent variables (e.g., gene expression, toxicity). Include controls (positive/negative) and validate protocols through pilot studies. Reference methodologies from analogous studies in primary literature .
  • Reproducibility : Document procedures in detail (e.g., compound purity verification, instrument calibration) to align with guidelines for experimental replication .

Q. How do I conduct a rigorous literature review for this compound?

  • Strategy : Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [mechanism/application]"). Prioritize peer-reviewed articles over preprints. Organize findings thematically (e.g., synthesis methods, biological activity) .
  • Critical Evaluation : Assess study validity by examining sample sizes, statistical methods, and potential conflicts of interest. Cross-reference results across multiple sources to identify consensus or discrepancies .

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